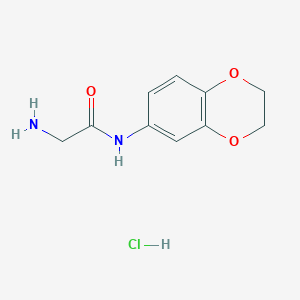

![molecular formula C19H23N3O6S2 B2728199 N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-87-3](/img/structure/B2728199.png)

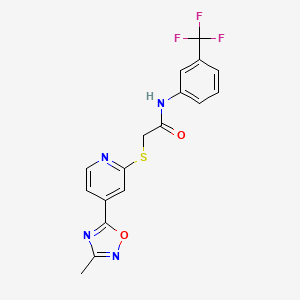

N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with several functional groups, including an oxazinan ring, a thiophene ring, a sulfonyl group, and a methoxy group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the oxazinan ring might be susceptible to ring-opening reactions, while the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications

Oxamides in Medicinal Chemistry

Oxamides, due to their structural complexity, have been explored for their potential in medicinal chemistry, particularly as scaffolds for drug development. For example, a study on the synthesis of novel compounds derived from visnaginone and khellinone demonstrated that these molecules could serve as anti-inflammatory and analgesic agents, showcasing the therapeutic potential of oxamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that structurally complex oxamides could be valuable in designing new pharmaceuticals with specific biological activities.

Synthetic Applications

The synthesis and manipulation of oxamide derivatives have significant implications in organic synthesis, offering pathways to create a variety of chemical structures. For instance, the preparation of N-methoxy-N-methylamides, widely recognized as effective acylating agents, illustrates the synthetic utility of oxamide derivatives in producing ketones without side products, facilitating the development of complex organic molecules (Lee & Park, 2002). Such methodologies are crucial for the advancement of synthetic organic chemistry, providing efficient routes to various compounds.

Pharmaceutical Research

In pharmaceutical research, oxamide derivatives have been explored for their potential as drug candidates. The pharmacological characterization of specific oxamide derivatives as antagonists for receptor targets underscores their relevance in drug discovery. For example, the investigation of κ-opioid receptor antagonists highlights the therapeutic potential of oxamide derivatives in treating conditions related to depression and addiction disorders (Grimwood et al., 2011). This aligns with the broader trend of utilizing structurally unique compounds for modulating biological pathways, further emphasizing the importance of oxamides in medicinal chemistry.

properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-15-6-2-5-14(11-15)12-20-18(23)19(24)21-13-16-22(8-4-9-28-16)30(25,26)17-7-3-10-29-17/h2-3,5-7,10-11,16H,4,8-9,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQBASLWMFAJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)

![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2728130.png)

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)